molecular formula C11H15Br B6227008 1-(1-bromoethyl)-4-propylbenzene CAS No. 115773-21-2

1-(1-bromoethyl)-4-propylbenzene

Cat. No.: B6227008
CAS No.: 115773-21-2
M. Wt: 227.14 g/mol
InChI Key: MHNNDAXVFACOCB-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-propylbenzene is an organic compound belonging to the class of haloalkanes It features a benzene ring substituted with a bromoethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-propylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-propylacetophenone followed by reduction. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom. The resulting bromo compound is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-4-propylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-), leading to the formation of corresponding alcohols, ethers, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

  • Substitution reactions yield alcohols, ethers, or amines.
  • Elimination reactions produce alkenes.
  • Oxidation reactions result in ketones or carboxylic acids.

Scientific Research Applications

1-(1-Bromoethyl)-4-propylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the preparation of polymers and other materials with specific properties.

    Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(1-bromoethyl)-4-propylbenzene involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, the compound may interact with enzymes and proteins, leading to the formation of reactive intermediates that can further participate in metabolic pathways .

Comparison with Similar Compounds

    1-Bromo-2-phenylethane: Similar structure but lacks the propyl group.

    1-Bromo-4-propylbenzene: Similar but lacks the ethyl group.

    1-Bromo-3-propylbenzene: Positional isomer with the propyl group in a different position.

Uniqueness: 1-(1-Bromoethyl)-4-propylbenzene is unique due to the presence of both a bromoethyl and a propyl group on the benzene ring

Properties

CAS No.

115773-21-2

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(1-bromoethyl)-4-propylbenzene

InChI

InChI=1S/C11H15Br/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4H2,1-2H3

InChI Key

MHNNDAXVFACOCB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)Br

Purity

95

Origin of Product

United States

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